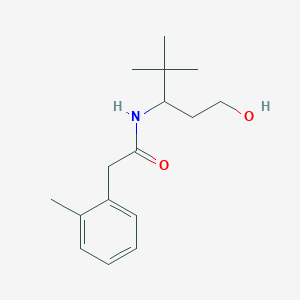
N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide, also known as HDMP-28, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It was first synthesized in the late 2000s and has gained attention in the scientific community due to its potential use as a research chemical.
Wirkmechanismus
N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to increased energy, alertness, and focus.
Biochemical and Physiological Effects
Studies have shown that N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide can cause an increase in heart rate, blood pressure, and body temperature. It can also cause changes in mood and behavior, including euphoria, agitation, and anxiety. Long-term use of N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide has been associated with addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its potential for abuse and addiction make it difficult to use in human studies. Additionally, the lack of long-term safety data makes it challenging to assess its potential therapeutic uses.
Zukünftige Richtungen
Future research on N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide could focus on its potential as a treatment for cognitive disorders, such as ADHD and Alzheimer's disease. Studies could also investigate its effects on other neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). Additionally, the development of safer and more selective analogs of N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide could lead to new therapeutic options for a range of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide involves the reaction of 4,4-dimethylpentan-3-one with 2-methylbenzaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then reacted with hydroxylamine hydrochloride to form the final compound, N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinones, such as methylone and mephedrone. Studies have also investigated its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-7-5-6-8-13(12)11-15(19)17-14(9-10-18)16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSYFWXVELLDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(CCO)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-4,4-dimethylpentan-3-yl)-2-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)




![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)



![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)


![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)